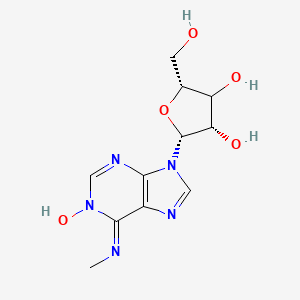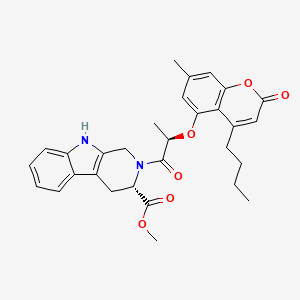
Glycocyamine-15N,13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocyamine-15N,13C2, also known as guanidinoacetic acid labeled with carbon-13 and nitrogen-15, is a stable isotope-labeled compound. It is a precursor of creatine and can serve as a replacement for dietary arginine. This compound is used in various scientific research applications due to its labeled isotopes, which allow for precise tracking and quantification in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycocyamine-15N,13C2 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into the glycocyamine molecule. One common method involves the reaction of cyanamide with glycine in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution .
Analyse Chemischer Reaktionen
Types of Reactions
Glycocyamine-15N,13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form creatine.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where the guanidine group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include creatine from oxidation and various guanidine derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Glycocyamine-15N,13C2 is widely used in scientific research due to its stable isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of glycocyamine to creatine.
Biology: Employed in studies of energy metabolism and amino acid synthesis.
Medicine: Used in research on creatine metabolism and its role in muscle function and neurological health.
Industry: Utilized in the production of labeled compounds for various industrial applications .
Wirkmechanismus
Glycocyamine-15N,13C2 exerts its effects by serving as a precursor to creatine. The conversion involves the enzyme guanidinoacetate N-methyltransferase, which methylates glycocyamine to form creatine. This process is crucial for energy metabolism, particularly in muscle and brain tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine: Directly involved in energy metabolism.
Arginine: Another precursor to creatine and involved in the urea cycle.
Glycine: A simple amino acid that can be converted to glycocyamine.
Uniqueness
Glycocyamine-15N,13C2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of metabolic pathways is required .
Eigenschaften
Molekularformel |
C3H7N3O2 |
|---|---|
Molekulargewicht |
120.09 g/mol |
IUPAC-Name |
2-(diaminomethylideneamino)acetic acid |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1 |
InChI-Schlüssel |
BPMFZUMJYQTVII-LQAOFMTQSA-N |
Isomerische SMILES |
[13CH2]([13C](=O)O)[15N]=C(N)N |
Kanonische SMILES |
C(C(=O)O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)



![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)



![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)

